REACTION_CXSMILES
|
Cl([O-])=O.[Na+].O.P([O-])(O)(O)=O.[Na+].[OH:12][C:13]1[C:20]([C:21]([F:24])([F:23])[F:22])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[CH:15]=[O:16].CC(=CC)C.S([O-])([O-])(=[O:33])=S.[Na+].[Na+].Cl>C(O)(C)(C)C.O1CCOCC1>[OH:12][C:13]1[C:20]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:18]=[C:17]([CH3:25])[C:14]=1[C:15]([OH:33])=[O:16] |f:0.1,2.3.4,7.8.9|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
sodium dihydrogenphosphate monohydrate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C(=CC=C1C(F)(F)F)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (twice)
|
Type
|
WASH
|
Details
|
The organic layer was successively washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was crystallized
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C(=CC=C1C(F)(F)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |